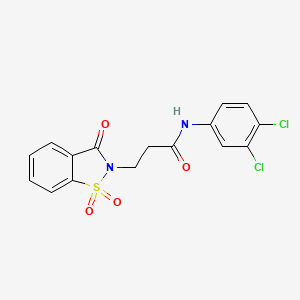

N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

This compound features a 3,4-dichlorophenyl group linked via a propanamide chain to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4S/c17-12-6-5-10(9-13(12)18)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIECGZKYHIBPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and reacting it with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Dichlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using 3,4-dichlorobenzoyl chloride.

Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with a propanoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles like nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can play a crucial role in binding to biological targets, while the dichlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Research Findings and Implications

- Coordination Chemistry: Amides like Compound I are noted for ligand capabilities, suggesting the target compound may also act as a ligand in metal complexes .

- Structural Optimization : The propanamide linker in the target compound could enhance binding affinity compared to shorter acetamide derivatives, as seen in other drug design studies .

Biological Activity

N-(3,4-Dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a dichlorophenyl group attached to a propanamide backbone with a trioxo-benzothiazole moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and antitumor effects. Below are the key findings from recent studies.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of related compounds containing the 3,4-dichlorophenyl moiety. These compounds were tested for their ability to inhibit carrageenan-induced edema in rats. The results demonstrated that specific derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Antitumor Activity

The compound has shown promise in suppressing undesirable cell proliferation. A patent indicated that it possesses antitumor properties, suggesting potential applications in cancer therapy . The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : The presence of the benzothiazole moiety may confer antioxidant properties, further contributing to its anti-inflammatory effects.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Edema Reduction : In a controlled trial involving rat models, compounds with similar structures demonstrated significant reductions in paw edema when administered at doses of 100 mg/kg .

- Antitumor Efficacy : A series of in vitro assays showed that derivatives of this compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer), indicating its potential as an anticancer agent .

Data Tables

Q & A

Q. What are the challenges in scaling up synthesis for preclinical trials?

- Methodological Answer : Address scalability limitations:

- Solvent selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst recycling : Optimize EDC recovery (>80%) via aqueous extraction .

- Process analytics : Implement in-line FTIR to monitor reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.